molecular formula C22H16FN3O B11063248 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine

Cat. No.: B11063248
M. Wt: 357.4 g/mol
InChI Key: XMYBXXZZWYMRGF-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE is a heterocyclic aromatic compound that features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridyl group can be reduced to form piperidine derivatives.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.

    Materials Science: Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).

    Biology: It can be used as a probe to study biological pathways and interactions.

    Industry: It may be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE: can be compared with other pyrimidine derivatives such as:

Uniqueness

The presence of the fluorine atom in 4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs with different substituents.

Properties

Molecular Formula

C22H16FN3O

Molecular Weight

357.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-(4-methoxyphenyl)-2-pyridin-4-ylpyrimidine

InChI

InChI=1S/C22H16FN3O/c1-27-19-8-4-16(5-9-19)21-14-20(15-2-6-18(23)7-3-15)25-22(26-21)17-10-12-24-13-11-17/h2-14H,1H3

InChI Key

XMYBXXZZWYMRGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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